molecular formula C13H12ClN5O B6623668 4-[2-[(6-Amino-5-chloropyrimidin-4-yl)amino]ethoxy]benzonitrile

4-[2-[(6-Amino-5-chloropyrimidin-4-yl)amino]ethoxy]benzonitrile

Cat. No.: B6623668
M. Wt: 289.72 g/mol
InChI Key: HYWXFNNZDSVXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-[(6-Amino-5-chloropyrimidin-4-yl)amino]ethoxy]benzonitrile is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

4-[2-[(6-amino-5-chloropyrimidin-4-yl)amino]ethoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O/c14-11-12(16)18-8-19-13(11)17-5-6-20-10-3-1-9(7-15)2-4-10/h1-4,8H,5-6H2,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWXFNNZDSVXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCCNC2=NC=NC(=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(6-Amino-5-chloropyrimidin-4-yl)amino]ethoxy]benzonitrile typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This step involves the reaction of appropriate starting materials to form the pyrimidine ring.

    Substitution reactions: The amino and chloro groups on the pyrimidine ring can be further modified through substitution reactions.

    Coupling reactions: The final step involves coupling the modified pyrimidine ring with a benzonitrile derivative through an ether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and the use of less toxic reagents and solvents can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-[2-[(6-Amino-5-chloropyrimidin-4-yl)amino]ethoxy]benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

4-[2-[(6-Amino-5-chloropyrimidin-4-yl)amino]ethoxy]benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor or antiviral agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-[(6-Amino-5-chloropyrimidin-4-yl)amino]ethoxy]benzonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. This can lead to the modulation of various cellular processes, such as cell proliferation, apoptosis, and signal transduction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.